molecular formula C23H24N4O2S B2961229 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 899986-83-5

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2961229
CAS No.: 899986-83-5
M. Wt: 420.53
InChI Key: BZCLFWYZCXGBDZ-UHFFFAOYSA-N
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Description

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound of high purity for research applications. Its molecular structure incorporates a quinazolinone core, a scaffold known for diverse biological activities in medicinal chemistry research . The presence of the thioglycolic acid linker and the o-tolyl acetamide group suggests potential for targeted protein binding. Researchers are investigating this compound in various biochemical assays, though its specific mechanism of action and primary research applications are yet to be fully characterized in the public scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-7-2-4-10-19(16)25-21(28)15-30-22-18-9-3-5-11-20(18)27(23(29)26-22)14-17-8-6-12-24-13-17/h2,4,6-8,10,12-13H,3,5,9,11,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCLFWYZCXGBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a novel heterocyclic compound that has garnered interest for its potential biological activities. Its complex structure incorporates various functional groups that may interact with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 420.5 g/mol. The structure features a thioether linkage and a quinazoline moiety that are believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC23H24N4O2SC_{23}H_{24}N_{4}O_{2}S
Molecular Weight420.5 g/mol
CAS Number899986-83-5

Antimicrobial Activity

Preliminary studies indicate that compounds similar to This compound may exhibit significant antimicrobial properties. Research has shown that derivatives of quinazoline and pyridine structures often possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function.

A comparative study highlighted that certain derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity (MIC)
4-hydroxyquinoline derivativeModerate (≤ 100 µM)
Pyridinyl-benzimidazoleGood against Gram-positive bacteria

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Similar compounds have shown activity against HIV by inhibiting integrase enzymes crucial for viral replication. The mechanism often involves blocking the integration of viral DNA into the host genome.

The proposed mechanism of action for This compound includes:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been documented to inhibit key enzymes in microbial and viral pathways.
  • Disruption of Cell Membranes : The thioether group may interact with lipid membranes of pathogens.
  • Interference with Nucleic Acids : The presence of heterocycles allows for potential interactions with DNA/RNA.

Case Studies

Several studies have evaluated the biological activity of compounds related to this structure:

  • Antibacterial Evaluation : A series of synthesized quinazoline derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing varying degrees of effectiveness.
    • Study Findings : Compounds showed MIC values ranging from 10 µM to 100 µM against selected strains.
  • Antiviral Studies : Research on similar thio-substituted compounds indicated moderate inhibition of HIV replication in vitro.
    • Results : IC50 values were reported around 40 µM for integrase inhibition.

Comparison with Similar Compounds

Structural Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituent variations:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Hexahydroquinazolinone 1-(Pyridin-3-ylmethyl), 4-(thioacetamide-o-tolyl) 565.7*
N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide Hexahydroquinazolinone 1-(Pyridin-4-ylmethyl), 4-(thioacetamide-3-nitrophenyl) 451.5
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Hexahydroquinazolinone 4-(butanamide-4-fluorophenyl) ~427.5*
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-2-tolylacetamide Dihydroquinazolinone 3-(4-Sulfamoylphenyl), 4-(thioacetamide-o-tolyl) ~466.5*

*Calculated based on structural analogs.

Key Observations :

  • Pyridine Position : The target’s pyridin-3-ylmethyl group differs from the pyridin-4-ylmethyl substituent in ’s analog, which may influence binding interactions due to altered electronic and steric profiles.
  • Aryl Substituents : The o-tolyl group (electron-donating methyl) contrasts with 3-nitrophenyl (electron-withdrawing nitro) in and -fluorophenyl in , suggesting divergent solubility and target affinity.
  • Core Saturation: The hexahydroquinazolinone core (saturated) in the target versus dihydroquinazolinone (partially unsaturated) in may affect conformational flexibility and metabolic stability.

Physicochemical Data :

Property Target Compound (Compound 6) Compound
Melting Point Not reported 251.5°C Not reported
Purity Not reported 95% (HPLC) Not reported
Molecular Weight 565.7* 466.5 451.5

*Calculated.

Key Insights :

  • The o-tolyl-substituted compound in (melting point 251.5°C) exhibits higher thermal stability compared to ethylphenyl analogs (e.g., compound 9: 170.5°C), suggesting that ortho-substituted aryl groups enhance crystallinity.
Patent and Toxicity Considerations

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